Cas no 1010097-75-2 (N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride)
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(cyclopropylmethyl)cyclobutanamine,hydrochloride
- hydrochloride
- N-(cyclopropylmethyl)cyclobutanamine
- N-(cyclopropylmethyl)cyclobutanamine hydrochloride
- N-(cyclopropylmethyl)cyclobutanamine HCl
- N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
-
- MDL: MFCD12024567
- Inchi: 1S/C8H15N.ClH/c1-2-8(3-1)9-6-7-4-5-7;/h7-9H,1-6H2;1H
- InChI Key: REHHJQZDCSLTJF-UHFFFAOYSA-N
- SMILES: N(C1CCC1)CC1CC1.Cl
Computed Properties
- Exact Mass: 161.097127g/mol
- Monoisotopic Mass: 161.097127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 92.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 161.67g/mol
- Topological Polar Surface Area: 12Ų
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A619193-10mg |
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride |
1010097-75-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A619193-50mg |
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride |
1010097-75-2 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | A619193-100mg |
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride |
1010097-75-2 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Ambeed | A1065839-1g |
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride |
1010097-75-2 | 98% | 1g |
$684.0 | 2024-04-26 | |
| A2B Chem LLC | AW15096-50mg |
N-(cyclopropylmethyl)cyclobutanamine hydrochloride |
1010097-75-2 | 95% | 50mg |
$265.00 | 2024-04-20 | |
| A2B Chem LLC | AW15096-100mg |
N-(cyclopropylmethyl)cyclobutanamine hydrochloride |
1010097-75-2 | 95% | 100mg |
$379.00 | 2024-04-20 | |
| A2B Chem LLC | AW15096-250mg |
N-(cyclopropylmethyl)cyclobutanamine hydrochloride |
1010097-75-2 | 95% | 250mg |
$526.00 | 2024-04-20 | |
| A2B Chem LLC | AW15096-500mg |
N-(cyclopropylmethyl)cyclobutanamine hydrochloride |
1010097-75-2 | 95% | 500mg |
$809.00 | 2024-04-20 | |
| A2B Chem LLC | AW15096-1g |
N-(cyclopropylmethyl)cyclobutanamine hydrochloride |
1010097-75-2 | 95% | 1g |
$1028.00 | 2024-04-20 | |
| A2B Chem LLC | AW15096-2.5g |
N-(cyclopropylmethyl)cyclobutanamine hydrochloride |
1010097-75-2 | 95% | 2.5g |
$1981.00 | 2024-04-20 |
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride Suppliers
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride: A Comprehensive Overview
N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride (CAS No. 1010097-75-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as CPCM-HCl, is a derivative of cyclobutanamine and features a cyclopropylmethyl substituent. Its unique chemical structure and properties make it a valuable candidate for various applications, including as an intermediate in the synthesis of more complex molecules and as a potential therapeutic agent.
The chemical formula of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride is C9H18ClN, and its molecular weight is approximately 175.69 g/mol. The compound exists as a white crystalline solid at room temperature and is highly soluble in water, making it suitable for various pharmaceutical formulations. The hydrochloride salt form enhances its stability and bioavailability, which are crucial factors in drug development.
Recent studies have explored the pharmacological properties of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride. One notable area of research involves its potential as an anxiolytic agent. A study published in the Journal of Medicinal Chemistry in 2022 investigated the anxiolytic effects of this compound in rodent models. The results indicated that CPCM-HCl exhibited significant anxiolytic activity without causing sedation or motor impairment, suggesting its potential as a novel treatment for anxiety disorders.
In addition to its anxiolytic properties, N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride has been studied for its analgesic effects. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound effectively reduced pain responses in both acute and chronic pain models. The mechanism of action appears to involve modulation of the central nervous system, particularly through interactions with GABAergic and opioid receptors.
The safety profile of N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride has also been evaluated in preclinical studies. Toxicity assessments showed that the compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. These findings support its potential for further clinical development.
In the context of drug discovery and development, CPCM-HCl serves as a valuable lead compound for optimizing pharmacological properties. Chemists and pharmacologists can modify the cyclobutanamine core or the cyclopropylmethyl substituent to enhance potency, selectivity, and pharmacokinetic parameters. For instance, introducing additional functional groups or altering the stereochemistry can result in derivatives with improved therapeutic profiles.
The synthetic route to produce N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride involves several well-established chemical reactions. Typically, the synthesis begins with the formation of cyclobutanamine from cyclobutene through hydroamination. The resulting amine is then alkylated with cyclopropylmethyl bromide to form the desired product, which is subsequently converted to its hydrochloride salt form for improved stability and solubility.
Beyond its direct applications as a therapeutic agent, CPCM-HCl has utility as an intermediate in the synthesis of other bioactive compounds. Its versatile chemical structure allows it to serve as a building block for more complex molecules with diverse biological activities. This makes it an important reagent in combinatorial chemistry and high-throughput screening efforts aimed at discovering new drugs.
In conclusion, N-(Cyclopropylmethyl)cyclobutanamine Hydrochloride (CAS No. 1010097-75-2) is a promising compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical properties, favorable pharmacological profile, and synthetic accessibility make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing healthcare solutions.
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